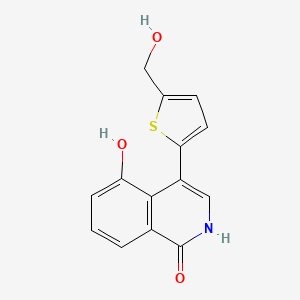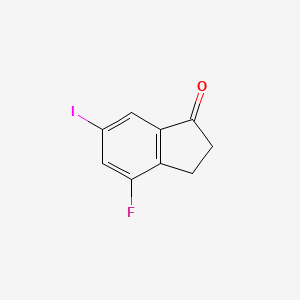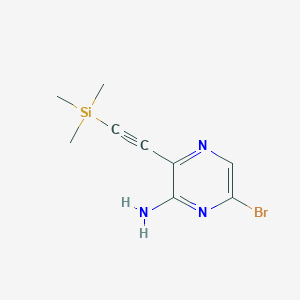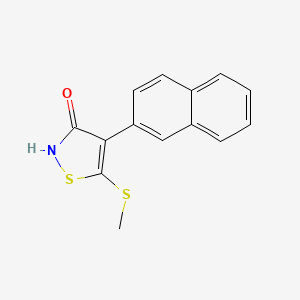
5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the isothiazolone family These compounds are known for their diverse biological activities and are often used in various scientific research fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene-2-thiol with a suitable isothiocyanate in the presence of a base, followed by oxidation to form the isothiazolone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the isothiazolone ring to other functional groups.
Substitution: The naphthalene ring and methylthio group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.
科学的研究の応用
Chemistry
In chemistry, 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential antimicrobial, antifungal, or anticancer properties could be investigated in various biological assays.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the isothiazolone ring is often associated with bioactivity, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolone ring can form covalent bonds with nucleophilic sites, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
4-Isothiazolin-3-one: A simpler isothiazolone with known antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative used as a preservative.
Naphthalene derivatives: Compounds with similar aromatic structures, used in various chemical and industrial applications.
Uniqueness
5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one is unique due to the combination of the naphthalene ring and the isothiazolone moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
65182-43-6 |
|---|---|
分子式 |
C14H11NOS2 |
分子量 |
273.4 g/mol |
IUPAC名 |
5-methylsulfanyl-4-naphthalen-2-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H11NOS2/c1-17-14-12(13(16)15-18-14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,15,16) |
InChIキー |
CODACRHHJJJBDG-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=O)NS1)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
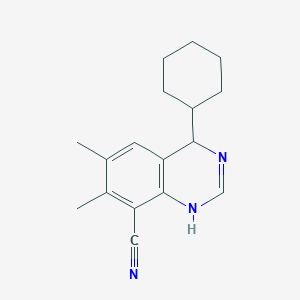
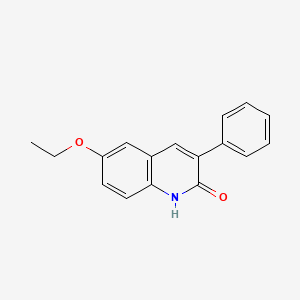
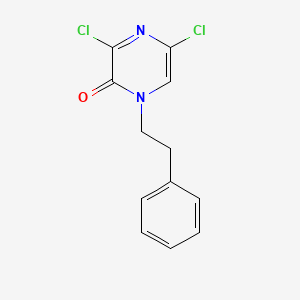

![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
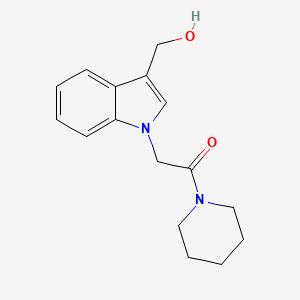
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
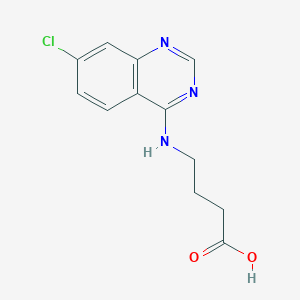
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)
